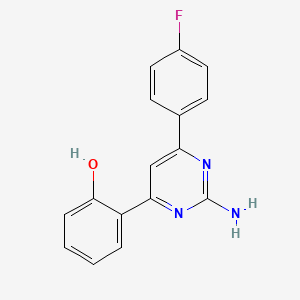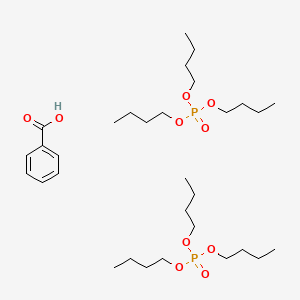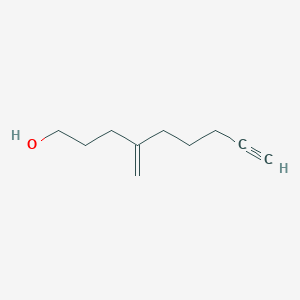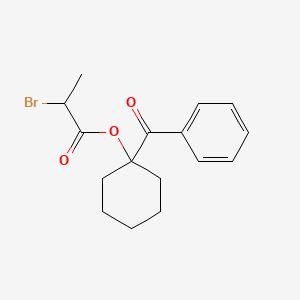
1-(Chloromethoxy)pent-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)pent-2-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-2-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)pent-2-yne typically involves the reaction of pent-2-yne with chloromethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of chloromethanol to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)pent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The triple bond in the pent-2-yne moiety can participate in addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of catalysts to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Addition Reactions: Products include dihalogenated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)pent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)pent-2-yne involves its interaction with specific molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethoxy)prop-2-yne
- 1-(Chloromethoxy)but-2-yne
- 1-(Chloromethoxy)hex-2-yne
Comparison: 1-(Chloromethoxy)pent-2-yne is unique due to its specific chain length and the position of the chloromethoxy group. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to its analogs .
Eigenschaften
CAS-Nummer |
922721-66-2 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
1-(chloromethoxy)pent-2-yne |
InChI |
InChI=1S/C6H9ClO/c1-2-3-4-5-8-6-7/h2,5-6H2,1H3 |
InChI-Schlüssel |
CPSGWSWEGDGXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
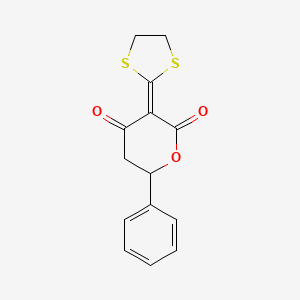
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
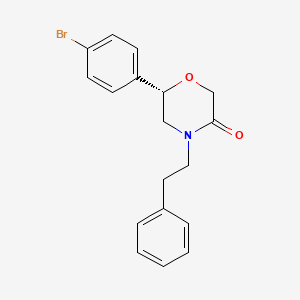
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
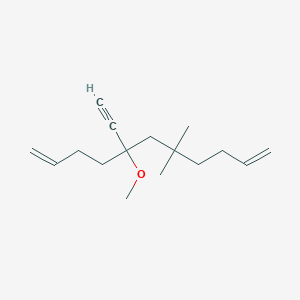
![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)
